
Galaktose-phenylhydrazon
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Galaktose-phenylhydrazon: is a derivative of galactose, a monosaccharide sugar, formed by the reaction of galactose with phenylhydrazine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of galaktose-phenylhydrazon involves the reaction of galactose with an excess of phenylhydrazine. The reaction typically occurs under boiling conditions, leading to the formation of the osazone derivative . The general reaction can be summarized as follows:
Galactose+3Phenylhydrazine→this compound+Aniline+Ammonia
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Galaktose-phenylhydrazon primarily undergoes oxidation and condensation reactions. The formation of the osazone involves both these types of reactions .
Common Reagents and Conditions:
Oxidation: The reaction with phenylhydrazine involves the oxidation of the hydroxyl group at the second carbon of galactose to a ketone level.
Condensation: The condensation reaction involves the formation of a hydrazone linkage between the carbonyl group of galactose and phenylhydrazine.
Major Products: The major product of the reaction between galactose and phenylhydrazine is this compound, along with by-products such as aniline and ammonia .
Scientific Research Applications
Chemistry: Galaktose-phenylhydrazon is used in carbohydrate chemistry to identify and differentiate between various monosaccharides based on the unique crystalline structures formed by different osazones .
Biology and Medicine: In biological research, this compound and other osazones are used to study the metabolic pathways of sugars and their derivatives. They are also employed in the development of enzyme-activatable fluorescent probes for detecting specific enzymes like β-galactosidase .
Industry: In the industrial sector, this compound can be used in the synthesis of other complex carbohydrate derivatives and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of galaktose-phenylhydrazon involves the formation of a hydrazone linkage between the carbonyl group of galactose and phenylhydrazine. This reaction is facilitated by the nucleophilic attack of the nitrogen atom in phenylhydrazine on the carbonyl carbon of galactose, followed by the elimination of water to form the hydrazone bond .
Comparison with Similar Compounds
Glucosazone: Formed from glucose and phenylhydrazine, glucosazone has a similar structure but differs in the sugar component.
Maltosazone: Derived from maltose and phenylhydrazine, maltosazone forms petal-shaped crystals.
Lactosazone: Formed from lactose and phenylhydrazine, lactosazone forms powder puff-shaped crystals.
Uniqueness: Galaktose-phenylhydrazon is unique due to its specific crystalline structure, which is distinct from other osazones. This uniqueness allows it to be used as a diagnostic tool in carbohydrate chemistry to identify galactose specifically .
Properties
CAS No. |
18841-76-4 |
|---|---|
Molecular Formula |
C12H18N2O5 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
(2R,3S,4R,5S)-6-(phenylhydrazinylidene)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C12H18N2O5/c15-7-10(17)12(19)11(18)9(16)6-13-14-8-4-2-1-3-5-8/h1-6,9-12,14-19H,7H2/t9-,10+,11+,12-/m0/s1 |
InChI Key |
MAKRUZFBMOBWLJ-QCNOEVLYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NN=C[C@@H]([C@H]([C@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)NN=CC(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



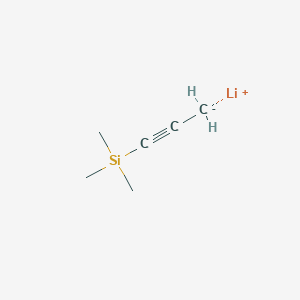
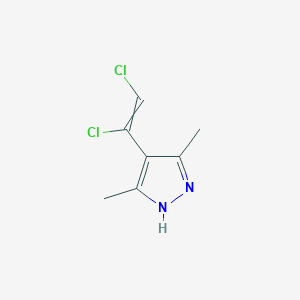
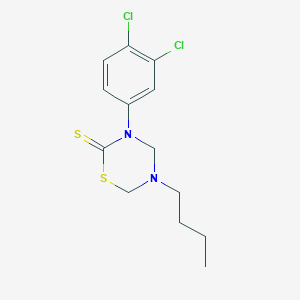
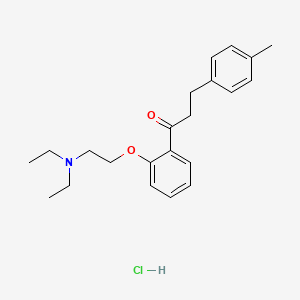



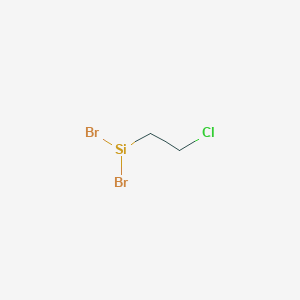
![3-oxapentacyclo[9.5.0.02,4.06,10.014,16]hexadeca-2(4),7-diene](/img/structure/B14709560.png)
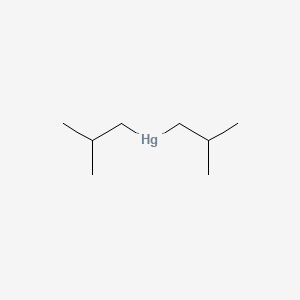

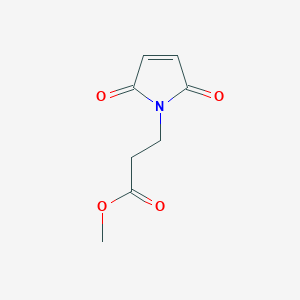
![1-(8-Chloro-10,11-dihydrodibenzo[b,f]selenepin-10-yl)-4-methylpiperazine](/img/structure/B14709590.png)
